

# Technical Guide: 2,4-Dibromo-6-methoxyaniline

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## Compound of Interest

Compound Name: 2,4-Dibromo-6-methoxyaniline

CAS No.: 88149-47-7

Cat. No.: B1600830

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CAS Number: 88149-47-7 Synonyms: 4,6-Dibromo-o-anisidine; 4,6-Dibromo-2-methoxyaniline; 3,5-Dibromo-2-aminoanisole.[1]

## Executive Summary

**2,4-Dibromo-6-methoxyaniline** is a highly functionalized aromatic building block used extensively in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and epigenetic modulators (e.g., NSD1 inhibitors).[1] Its structure features an electron-rich aniline core stabilized by a methoxy group, with two bromine atoms at the ortho and para positions relative to the amino group. These bromine handles provide dual sites for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an invaluable scaffold for diversifying chemical libraries.

## Chemical Identity & Physical Properties[2][3][4][5][6]

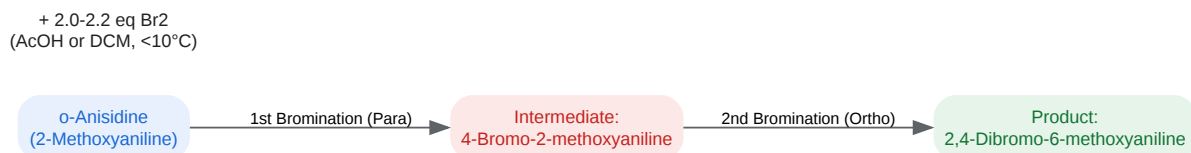
Property	Specification
CAS Number	88149-47-7
IUPAC Name	2,4-Dibromo-6-methoxyaniline
Molecular Formula	C <sub>7</sub> H <sub>7</sub> Br <sub>2</sub> NO
Molecular Weight	280.95 g/mol
Appearance	Off-white to light brown solid
Melting Point	Approx. 73–78 °C (varies by purity/polymorph)
Solubility	Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
SMILES	<chem>COc1cc(Br)cc(Br)c1N</chem>
InChI Key	NGXMWCHDSDVVSJY-UHFFFAOYSA-N

## Synthesis & Manufacturing Protocol

The synthesis of **2,4-dibromo-6-methoxyaniline** is classically achieved through the electrophilic aromatic substitution (bromination) of *o*-anisidine (2-methoxyaniline). The amino group (-NH<sub>2</sub>) is a strong activator and ortho, para-director. Since the 2-position is occupied by the methoxy group, bromination occurs sequentially at the 4-position (para) and then the 6-position (ortho).

## Reaction Pathway Diagram

The following diagram illustrates the stepwise bromination mechanism.



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Figure 1: Stepwise bromination of o-anisidine to yield **2,4-dibromo-6-methoxyaniline**.

## Detailed Experimental Protocol

Objective: Synthesis of **2,4-Dibromo-6-methoxyaniline** on a 10g scale.

Reagents:

- o-Anisidine (2-Methoxyaniline): 10.0 g (81.2 mmol)
- Bromine (Br<sub>2</sub>): 27.2 g (170.5 mmol, 2.1 eq)
- Acetic Acid (Glacial): 100 mL
- Sodium Bisulfite (sat. aq.): 50 mL

Procedure:

- Preparation: Dissolve o-anisidine (10.0 g) in glacial acetic acid (80 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel.
- Cooling: Cool the solution to 0–5 °C using an ice-water bath. The amino group makes the ring highly reactive; low temperature prevents over-bromination or oxidation.
- Addition: Dilute Bromine (27.2 g) in acetic acid (20 mL). Add this solution dropwise over 45–60 minutes, maintaining the internal temperature below 10 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS to confirm the disappearance of the mono-bromo intermediate.
- Quenching: Pour the reaction mixture into ice water (300 mL). If excess bromine color persists, add saturated sodium bisulfite solution until the orange color fades to yellow.
- Isolation: A solid precipitate should form. Filter the solid under vacuum.
- Purification: Wash the filter cake with cold water (3 x 50 mL) to remove acid traces. Recrystallize from Ethanol/Water or dry under vacuum to yield the target compound as an

off-white solid.

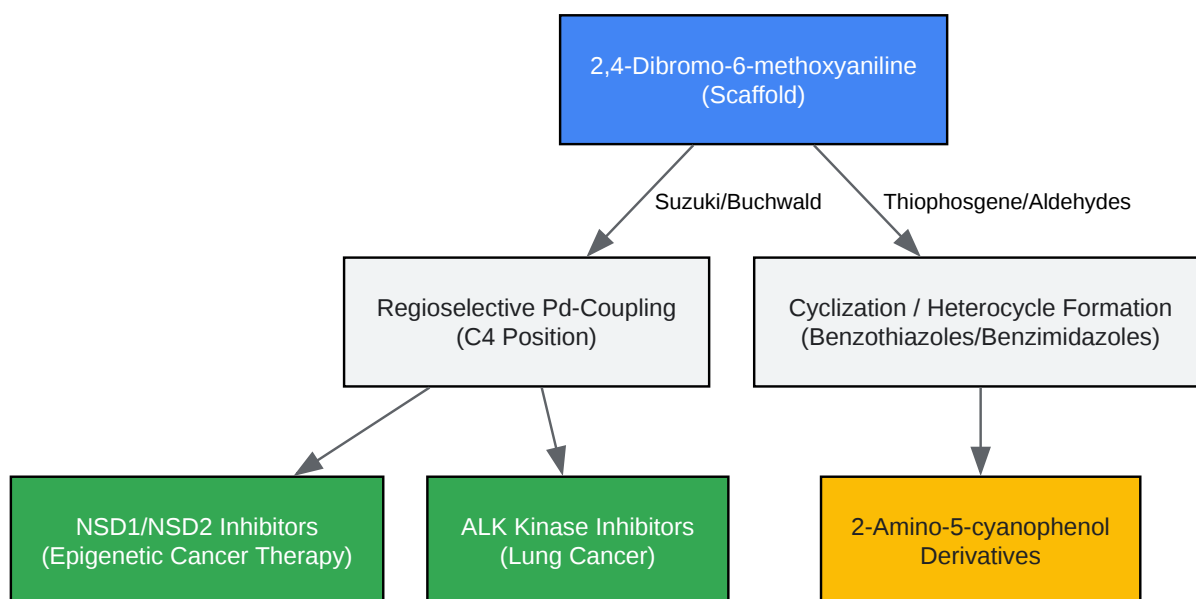
## Applications in Drug Discovery[4]

**2,4-Dibromo-6-methoxyaniline** is a "privileged scaffold" because it offers three distinct points of diversification:

- Primary Amine (-NH<sub>2</sub>): Available for amide coupling, reductive amination, or conversion to heterocycles (e.g., benzimidazoles).
- Bromine at C4 (Para): More sterically accessible; typically undergoes Palladium-catalyzed coupling (Suzuki, Sonogashira) first.
- Bromine at C6 (Ortho): Sterically hindered; allows for regiospecific functionalization after the C4 position has been reacted.

## Application Workflow

This compound is a key intermediate in the synthesis of NSD1/NSD2 histone methyltransferase inhibitors and ALK inhibitors.



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Figure 2: Strategic utilization of the scaffold in pharmaceutical development.

## Safety & Handling (SDS Summary)

Hazard Classification (GHS):

- Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Aniline derivatives can cause methemoglobinemia (cyanosis).[2]
- Skin/Eye Irritation: Category 2.[3]
- Specific Target Organ Toxicity: May cause damage to blood (hemolysis) upon prolonged exposure.

Handling Protocols:

- Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of dust/vapors.
- PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive; keep in amber vials.

## Analytical Characterization

To validate the identity of synthesized or purchased material, compare against these standard markers:

- $^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz):
  - $\delta$  3.75–3.85 ppm (s, 3H,  $-\text{OCH}_3$ )
  - $\delta$  5.00–5.50 ppm (br s, 2H,  $-\text{NH}_2$ , exchangeable with  $\text{D}_2\text{O}$ )
  - $\delta$  7.10–7.20 ppm (d, 1H, Ar-H)
  - $\delta$  7.40–7.50 ppm (d, 1H, Ar-H)

- Note: The aromatic protons typically appear as meta-coupled doublets ( $J \sim 2$  Hz).
- Mass Spectrometry (LC-MS):
  - ESI+: Look for the characteristic tribromide isotope pattern (though only 2 Br are present).
  - M+H:  $\sim 280$  (100%), 282 (200%), 284 (100%) due to  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.

## References

- Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 12217345, Benzenamine, 2,4-dibromo-6-methoxy-. [[Link](#)]
- Synthesis Methodology: Huang, H., et al. (2020). "Covalent inhibition of NSD1 histone methyltransferase." Nature Chemical Biology. (Describes synthesis of **2,4-dibromo-6-methoxyaniline** as Compound 17). [[Link](#)]
- Application in Kinase Inhibitors: Journal of Medicinal Chemistry. (1989). Synthesis of 4-bromo-2-methoxyaniline derivatives. [[Link](#)]

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## Sources

- 1. 2,4-二溴-6-甲氧基苯胺, 88149-47-7, 生产厂家, 价格-洛克化工网移动版 [[m.lookchem.cn](http://m.lookchem.cn)]
- 2. [pim-resources.coleparmer.com](http://pim-resources.coleparmer.com) [[pim-resources.coleparmer.com](http://pim-resources.coleparmer.com)]
- 3. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
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